Diethyl 2-(4-fluorophenyl)malonate
Description
Contextualizing Diethyl 2-(4-fluorophenyl)malonate within Fluorinated Organic Building Blocks
Fluorinated organic compounds have become increasingly vital in various scientific and technological fields. The introduction of fluorine into an organic molecule can profoundly alter its properties, including its acidity, basicity, metabolic stability, and ability to permeate biological membranes. nih.govresearchgate.netnih.gov This has led to a surge in the development and use of fluorinated building blocks—relatively simple molecules that contain fluorine and can be used to construct more complex structures.
This compound is a prime example of such a building block. It belongs to a class of compounds known as fluorinated malonate esters, which are highly versatile in synthetic chemistry. acs.org The presence of the fluorine atom on the phenyl ring makes this compound particularly useful for introducing this element into a wide range of molecular frameworks. The strategic incorporation of fluorine is a key strategy in modern drug design and the development of new agrochemicals. nih.govresearchgate.netbiesterfeld.no
Historical Perspective on Malonate Esters in Advanced Organic Chemistry
The use of malonate esters, such as diethyl malonate, has a long and storied history in organic chemistry, dating back to the classic malonic ester synthesis. vaia.comtutorchase.comwikipedia.org This powerful reaction allows for the conversion of malonic esters into a variety of carboxylic acids and their derivatives. libretexts.org The key to this versatility lies in the acidity of the carbon atom situated between the two carbonyl groups of the ester, which can be easily deprotonated to form a stable carbanion. wikipedia.orglibretexts.org This carbanion can then react with various electrophiles, allowing for the construction of new carbon-carbon bonds. wikipedia.org
Over the years, the malonic ester synthesis has been refined and adapted for a multitude of applications, including the synthesis of amino acids, barbiturates, and other heterocyclic compounds. wikipedia.orgpearson.com The development of substituted malonate esters, like the fluorinated derivatives, represents a modern evolution of this classic synthetic tool, enabling chemists to create even more complex and functionally diverse molecules.
Role of Fluorinated Malonates in Medicinal Chemistry and Agrochemical Research Precursor Development
The unique properties conferred by fluorine make fluorinated compounds highly sought after in medicinal chemistry and agrochemical research. nih.govnih.gov In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its bioavailability. researchgate.netnih.gov Many successful drugs contain fluorine, and the demand for new fluorinated building blocks continues to grow. nih.gov
Similarly, in the agrochemical industry, fluorinated compounds are used to develop new pesticides, herbicides, and fungicides with improved efficacy and environmental profiles. nih.govresearchgate.net Fluorine can increase the lipophilicity of a molecule, which can enhance its uptake by pests and its resistance to being washed away by rain. nih.gov
Fluorinated malonates, including this compound, serve as crucial precursors in the development of these advanced products. acs.org They provide a reliable and efficient way to incorporate a fluorine-containing aromatic ring into a larger molecular structure, a common motif in many biologically active compounds. ontosight.aiontosight.ai
Overview of Research Trajectories Involving this compound
Current research involving this compound and related compounds is focused on several key areas. One major trajectory is the synthesis of novel heterocyclic compounds with potential therapeutic applications. The malonate portion of the molecule can be readily transformed into various ring systems, while the fluorophenyl group can be tailored to interact with specific biological targets.
Another significant area of research is the development of new synthetic methodologies that utilize fluorinated malonates as starting materials. nih.govbeilstein-journals.org This includes the exploration of new catalytic systems and reaction conditions to improve the efficiency and selectivity of transformations involving these building blocks. For instance, methods have been developed to overcome the challenge of arylating diethyl malonate, which is typically less reactive than alkylation. wikipedia.org
Furthermore, research is ongoing to explore the full potential of this compound as a precursor for new materials with unique electronic or physical properties. The presence of the fluorinated aromatic ring can influence properties such as thermal stability and crystal packing, which are important considerations in materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C13H15FO4 |
| Molar Mass | 254.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~145-147 °C at 3 mmHg |
| Density | ~1.18 g/cm³ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(4-fluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPZGTQIXUSMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382193 | |
| Record name | Diethyl 2-(4-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-90-4 | |
| Record name | Diethyl 2-(4-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diethyl 2 4 Fluorophenyl Malonate
Refinements in Classical Malonic Ester Synthesis Applied to Diethyl 2-(4-fluorophenyl)malonate
The classical approach to synthesizing arylmalonates involves the nucleophilic substitution of an activated aryl halide with a malonic ester enolate. For this compound, this typically involves the reaction of a 4-fluorophenyl halide with diethyl malonate.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, reaction temperature, and reaction time. The traditional malonic ester synthesis can suffer from side reactions, such as dialkylation, which reduces the yield of the desired mono-alkylated product. researchgate.net
In syntheses of analogous arylmalonates, strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used to deprotonate the diethyl malonate, forming the reactive enolate. nih.govorgsyn.org The choice of base can significantly impact the reaction's efficiency. For instance, in the synthesis of diethyl 2-(perfluorophenyl)malonate, replacing sodium hydride with anhydrous potassium carbonate (K₂CO₃) has been explored as a modification. nih.gov The purification of the final product is often achieved through vacuum distillation to separate it from unreacted starting materials and byproducts. nih.govorgsyn.orgorgsyn.org
The solvent plays a critical role in the malonic ester synthesis, influencing the solubility of reactants and the reactivity of the nucleophile. For the synthesis of arylmalonates, polar aprotic solvents like dimethylformamide (DMF) are frequently employed. nih.gov For example, the synthesis of diethyl 2-(perfluorophenyl)malonate from hexafluorobenzene (B1203771) and diethyl malonate was initially described using NaH in refluxing DMF. nih.gov In other variations for similar compounds, solvents such as ethanol (B145695) or even high-boiling point ethers like diphenyl ether have been used, particularly in thermal condensation reactions at high temperatures (200-250°C). nih.gov
The choice of the leaving group on the fluorophenyl ring also influences reactivity. While 4-fluorobromobenzene or 4-fluoroiodobenzene would be typical substrates, highly activated rings, such as in hexafluorobenzene, are sufficiently reactive for nucleophilic substitution even without a catalyst. nih.govbeilstein-journals.org
Table 1: Comparison of Reaction Conditions for the Synthesis of Arylmalonate Analogs
| Arylmalonate Product | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl 2-(perfluorophenyl)malonate | NaH | DMF | Reflux | - | nih.gov |
| Diethyl 2-(perfluorophenyl)malonate | K₂CO₃ | DMF | 60°C | - | nih.gov |
| Diethyl 2-(perfluorophenyl)malonate (modified) | NaH | DMF | - | 47% | nih.gov |
| Dimethyl 2-(4-methoxyphenyl)malonate | - | Diphenyl ether | 200-250°C | - | nih.gov |
| Ethyl phenylmalonate | Sodium ethoxide | Ethanol | 60°C | 80-85% | orgsyn.org |
Contemporary Approaches to C-C Bond Formation Involving the Fluorophenyl Moiety
Modern synthetic chemistry has introduced powerful catalytic methods for forming carbon-carbon bonds, offering alternatives to the classical nucleophilic substitution for preparing arylmalonates.
Palladium-catalyzed cross-coupling reactions represent a significant advancement for the arylation of soft nucleophiles like malonate enolates. This approach allows for the coupling of diethyl malonate with aryl halides or triflates under milder conditions than some classical methods. A general strategy involves the reaction of diethyl malonate with a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The selection of the ligand is critical for the success of these couplings. Sterically hindered and electron-rich phosphine ligands have proven effective in promoting the challenging C-C bond formation between the sp²-hybridized carbon of the aryl halide and the sp³-hybridized carbon of the malonate. While specific studies on this compound are not prevalent, general methods for the palladium-catalyzed arylation of malonates are well-established and applicable.
A frontier in C-C bond formation is the direct functionalization of C-H bonds. In principle, this compound could be synthesized by the direct coupling of 4-fluorobenzene with a malonate derivative via C-H activation. This would be a highly atom-economical route as it avoids the pre-functionalization of the arene with a halide or triflate.
These reactions are typically catalyzed by transition metals, such as palladium, and often require a directing group to achieve regioselectivity. While direct C-H arylation of malonates is an area of active research, specific, high-yielding protocols for the synthesis of this compound through this method are not yet widely reported in the literature. The development of such a process would represent a significant step forward in the efficient synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of safer solvents and reagents, and energy efficiency.
The palladium-catalyzed cross-coupling strategies mentioned in section 2.2.1 can be considered "greener" than classical methods that may require stoichiometric amounts of strong, hazardous bases. Catalytic processes, by their nature, have higher atom economy and reduce waste.
Further greening of the synthesis could involve:
Use of Safer Solvents: Replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives such as ethanol, 2-propanol, or even water, where feasible. researchgate.net
Alternative Energy Sources: Employing microwave irradiation or ultrasound to potentially reduce reaction times and energy consumption compared to conventional heating.
Solvent-Free Reactions: Performing reactions under "neat" conditions (without a solvent) can significantly reduce waste, as demonstrated in the condensation of 2-aminopyridines with diethyl malonate. researchgate.net
Catalyst Choice: Opting for more sustainable and recyclable catalytic systems.
While specific research on green methodologies for this compound is limited, the general principles of green chemistry provide a clear framework for improving the sustainability of its production. rsc.org
Solvent-Free Reactions
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to minimize environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to achieve this, often enabling reactions to proceed under solvent-free conditions with enhanced reaction rates and higher yields. cem.comhstu.ac.bd
The synthesis of α-aryl malonates, including this compound, can be effectively achieved through microwave-assisted C-C coupling reactions. arabjchem.orgresearchgate.net A typical approach involves the coupling of an aryl halide, such as 4-fluoroiodobenzene or 4-fluorobromobenzene, with diethyl malonate. organic-chemistry.orgnih.gov While many microwave-assisted arylations are performed in high-boiling point solvents like toluene (B28343) or 1,4-dioxane (B91453) to ensure efficient energy transfer arabjchem.orgresearchgate.net, solvent-free approaches are also viable. In a solvent-free setting, the reactants are often adsorbed onto a solid support, such as basic alumina (B75360) or montmorillonite (B579905) K-10 clay, which absorbs the microwave irradiation and facilitates the reaction. cem.com
A general protocol for the microwave-assisted, solvent-free synthesis would involve mixing Diethyl Malonate, an aryl halide, a suitable base like Cesium Carbonate or Potassium Carbonate, and a copper-based catalyst. This mixture, adsorbed onto a solid support, is then subjected to microwave irradiation for a short period. The high efficiency of microwave heating often leads to a significant reduction in reaction time compared to conventional heating methods. hstu.ac.bd
Table 1: Conceptual Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
| Solvent | Typically required (e.g., Toluene, DMF) | None (reactants on solid support) |
| Reaction Time | Several hours | Minutes |
| Energy Input | Indirect, bulk heating | Direct, molecular-level heating |
| Workup | Often requires solvent extraction | Simplified, direct product isolation |
Catalyst Reuse and Recyclability Studies
The economic and environmental viability of a catalytic process is significantly enhanced if the catalyst can be easily recovered and reused over multiple cycles without a significant loss of activity. For the synthesis of α-aryl malonates, copper-based catalysts are common. organic-chemistry.orgnih.govwikipedia.org To improve recyclability, these catalysts can be immobilized on solid supports.
Heterogeneous catalysts, such as copper(II) oxide nanoparticles (CuO-NPs), have proven effective for the C-arylation of active methylene (B1212753) compounds like diethyl malonate. researchgate.net These nanoparticle catalysts can be recovered from the reaction mixture by simple filtration and reused for several consecutive runs. Studies on similar C-arylation reactions have shown that CuO-NPs can be recycled for at least four cycles with almost no loss in catalytic activity. researchgate.net Another approach involves immobilizing the copper catalyst onto a magnetic support, such as iron oxide nanoparticles, allowing for easy separation from the reaction medium using an external magnet. researchgate.net
While specific recyclability studies for the synthesis of this compound are not extensively documented, the principles are directly applicable. A recyclable catalyst system for this synthesis would likely involve a supported copper catalyst.
Table 2: Illustrative Catalyst Recyclability Data for a Heterogeneous Copper Catalyst
This table is a conceptual representation based on findings for similar reactions, illustrating how catalyst performance is tracked.
| Cycle Number | Product Yield (%) |
| 1 | 92 |
| 2 | 91 |
| 3 | 91 |
| 4 | 89 |
| 5 | 88 |
Atom Economy and E-Factor Analysis
Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. chembam.comnih.gov Atom Economy (AE) offers a theoretical measure of how many atoms from the reactants are incorporated into the final product, while the Environmental Factor (E-Factor) provides a practical measure of the total waste generated. chembam.comnih.gov
Atom Economy (AE)
The copper-catalyzed synthesis of this compound from 4-fluoroiodobenzene and diethyl malonate can be represented by the following balanced equation, which forms the basis for the AE calculation.
C₆H₄FI + CH₂(COOC₂H₅)₂ + Base → C₆H₄F-CH(COOC₂H₅)₂ + Base·HI
Atom Economy is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For this reaction, the desired product is this compound. The reactants include 4-fluoroiodobenzene, diethyl malonate, and a base (e.g., Cesium Carbonate, Cs₂CO₃).
Table 3: Atom Economy Calculation for the Synthesis of this compound
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₃H₁₅FO₄ | 254.25 | Product |
| 4-Fluoroiodobenzene | C₆H₄FI | 222.01 | Reactant |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Reactant |
| Cesium Carbonate (Base) | Cs₂CO₃ | 325.82 | Reactant |
| Atom Economy (%) | 32.7% |
Note: The calculation is [254.25 / (222.01 + 160.17 + 325.82)] * 100. This relatively low atom economy is characteristic of substitution reactions that use high molecular weight inorganic bases.
E-Factor (Environmental Factor)
The E-Factor measures the actual amount of waste produced relative to the amount of product obtained. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Waste includes everything not incorporated into the final product, such as solvents, by-products, and unreacted starting materials. nih.govyoutube.com A lower E-Factor indicates a greener, less wasteful process. To illustrate this, a hypothetical synthesis scenario is presented below.
Table 4: Hypothetical E-Factor Analysis for the Synthesis of 1 kg of this compound
| Material Input | Mass (kg) | Material Output | Mass (kg) |
| 4-Fluoroiodobenzene | 1.0 | Product | 1.0 |
| Diethyl malonate | 0.7 | Waste Streams | |
| Cesium Carbonate | 1.5 | Cesium Iodide (By-product) | 1.2 |
| Toluene (Solvent) | 10.0 | Unreacted Reagents | 0.2 |
| Water (for workup) | 20.0 | Solvent & Water | 30.0 |
| Total Input | 33.2 | Total Waste | 31.4 |
| E-Factor | 31.4 |
This analysis demonstrates that even with a high product yield, the use of solvents and reagents can lead to a significant E-Factor, highlighting the importance of solvent recycling and using reagents efficiently.
Chemical Reactivity and Mechanistic Investigations of Diethyl 2 4 Fluorophenyl Malonate
Reactivity of the Active Methylene (B1212753) Group in Diethyl 2-(4-fluorophenyl)malonate
The carbon atom situated between the two carbonyl groups of the malonate is known as the active methylene group. The protons attached to this carbon exhibit significant acidity due to the resonance stabilization of the resulting carbanion (enolate). This stabilized carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.
Alkylation Reactions and Regioselectivity Studies
The alkylation of malonic esters is a cornerstone of organic synthesis for the formation of substituted carboxylic acids. This reaction proceeds via the deprotonation of the active methylene group by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.
For this compound, the presence of the 4-fluorophenyl group is not expected to sterically hinder the reaction at the active methylene carbon. The general reaction is as follows:
Reaction Scheme:
While specific regioselectivity studies on this compound are not extensively documented in publicly available literature, the principles of malonic ester synthesis suggest that alkylation will occur exclusively at the active methylene carbon. The resulting product, a dialkylmalonate, can then be hydrolyzed and decarboxylated to yield a substituted acetic acid derivative. The choice of base and solvent is crucial to avoid side reactions like hydrolysis or transesterification. nih.gov
| Reagent | Base | Solvent | Product |
| Alkyl Halide (R-X) | Sodium Ethoxide | Ethanol (B145695) | Diethyl 2-alkyl-2-(4-fluorophenyl)malonate |
| Allyl Halide | Potassium Carbonate | Acetone | Diethyl 2-allyl-2-(4-fluorophenyl)malonate |
| Benzyl Halide | Sodium Hydride | DMF | Diethyl 2-benzyl-2-(4-fluorophenyl)malonate |
This table represents expected outcomes based on general malonic ester alkylation reactions.
Knoevenagel Condensations and Related Carbonyl Additions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgorganicreactions.org The active methylene group of this compound can participate in this reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgthermofisher.com
The reaction involves the formation of an enolate from the malonate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to form a new carbon-carbon double bond. The product is an α,β-unsaturated compound.
Reaction Scheme:
(In some cases, decarboxylation may occur if one of the ester groups is hydrolyzed during the reaction).
The reactivity in Knoevenagel condensations is influenced by the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones. thermofisher.com The 4-fluorophenyl group is expected to exert an electronic effect on the reactivity of the malonate.
| Carbonyl Compound | Catalyst | Product |
| Benzaldehyde | Piperidine/Acetic Acid | Diethyl 2-(4-fluorophenyl)-3-phenylpropenedioate |
| Acetone | Ammonium (B1175870) Acetate (B1210297) | Diethyl 2-(4-fluorophenyl)-3-methylbut-2-enedioate |
| Cyclohexanone | Pyrrolidine | Diethyl 2-(cyclohexylidene)(4-fluorophenyl)malonate |
This table illustrates the expected products from Knoevenagel condensations based on the general reactivity of malonic esters.
Michael Addition Reactions
The enolate derived from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). masterorganicchemistry.comlscollege.ac.in This reaction, known as the Michael addition, results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor. lscollege.ac.in
The reaction is typically catalyzed by a base, which generates the malonate enolate. This nucleophile then adds to the electron-deficient double bond of the Michael acceptor. masterorganicchemistry.com
Reaction Scheme:
The success of the Michael addition depends on the nature of both the donor and the acceptor. The presence of the 4-fluorophenyl group may influence the nucleophilicity of the malonate enolate.
| Michael Acceptor | Base | Product |
| Methyl Acrylate | Sodium Ethoxide | Diethyl 2-(4-fluorophenyl)-4-(methoxycarbonyl)butane-1,1-dicarboxylate |
| Acrylonitrile | Triton B | Diethyl 2-(2-cyanoethyl)-2-(4-fluorophenyl)malonate |
| Methyl Vinyl Ketone | Potassium tert-butoxide | Diethyl 2-(4-fluorophenyl)-2-(3-oxobutyl)malonate |
This table shows the anticipated products of Michael addition reactions.
Reactions Involving the Ester Functionalities
The two ethyl ester groups in this compound are susceptible to nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol in the presence of a catalyst would lead to the formation of a new dialkyl malonate.
Reaction Scheme:
The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove the ethanol as it is formed. While specific studies on the transesterification of this compound are scarce, general methods for transesterification of malonic esters are well-established. google.com
| Alcohol | Catalyst | Product |
| Methanol | Sulfuric Acid | Dimethyl 2-(4-fluorophenyl)malonate |
| Isopropanol | Sodium Isopropoxide | Diisopropyl 2-(4-fluorophenyl)malonate |
| Benzyl Alcohol | p-Toluenesulfonic Acid | Dibenzyl 2-(4-fluorophenyl)malonate |
This table presents the expected products from transesterification reactions.
Hydrolysis and Decarboxylation Pathways
The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative typically leads to decarboxylation, yielding a substituted acetic acid.
Studies on the closely related diethyl 2-(perfluorophenyl)malonate have shown that vigorous hydrolysis with a mixture of aqueous hydrobromic acid and acetic acid at reflux temperature leads to the formation of 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.orgnih.govnih.gov It is highly probable that this compound would undergo a similar transformation to produce 2-(4-fluorophenyl)acetic acid. Under these conditions, the intermediate 2-(4-fluorophenyl)malonic acid is unstable and readily loses carbon dioxide. beilstein-journals.orgnih.gov
Reaction Scheme:
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring
The fluorophenyl group in this compound is a key site for chemical modification. Both electrophilic and nucleophilic substitution reactions on this aromatic ring have been explored, with the fluorine atom and the diethyl malonate moiety exerting significant influence on the regioselectivity and reaction outcomes.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgnih.gov The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org
In the context of this compound, the potential for both the fluorine atom and the carbonyl groups of the diethyl malonate to act as directing groups is a key consideration. Fluorine is recognized as a moderate directing group in DoM, capable of promoting lithiation at the adjacent ortho-position. youtube.com The carbonyl groups of the ester, while not classic strong DMGs like amides or carbamates, can also influence the acidity of ortho-protons through their electron-withdrawing inductive effect. nih.govuwindsor.ca
While specific studies on the directed ortho-metalation of this compound are not extensively documented in the reviewed literature, the general principles of DoM suggest that a competition between the directing effects of the fluorine atom and the diethyl malonate group would occur. The outcome of such a reaction would likely depend on the specific organolithium base used, the reaction conditions, and the presence of any chelating agents like TMEDA (tetramethylethylenediamine). uwindsor.caorganic-chemistry.org For instance, the use of a bulky base might favor deprotonation at the less sterically hindered position. The relative directing power of fluorine versus other functional groups has been a subject of study, with fluorine often being a potent directing group. youtube.com
Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, particularly for the functionalization of electron-deficient aromatic rings. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org
Research on related compounds provides valuable insights. For instance, the reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate demonstrates the feasibility of SNAr reactions where a fluorine atom is displaced by a malonate-derived carbanion. researchgate.net Furthermore, kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with the diethyl malonate anion have been conducted, providing detailed mechanistic information about the formation and subsequent reaction of the Meisenheimer complex. rsc.org
In the case of this compound, the fluorine atom is para to the malonate substituent. While the malonate group is not as strongly activating as a nitro group, its presence can still influence the reactivity of the C-F bond towards nucleophilic attack. The reaction of this compound with various nucleophiles would be expected to proceed via an SNAr mechanism, with the ease of the reaction depending on the nucleophilicity of the attacking species and the reaction conditions. Studies on the hydrolysis of this compound have shown that under certain basic conditions, decomposition can occur, which may involve nucleophilic attack on the aromatic ring, although this was not the primary focus of the study. nih.govbeilstein-journals.org
Recent advancements have also explored catalytic concerted SNAr reactions of fluoroarenes, which can proceed without the need for strong electron-withdrawing groups, broadening the scope of these transformations. acs.org Such catalytic systems could potentially be applied to this compound to achieve substitutions under milder conditions.
Radical Reactions Involving this compound
The involvement of this compound in radical reactions is a less explored area of its chemistry. Radical reactions offer unique pathways for C-C and C-heteroatom bond formation, often complementary to ionic reaction manifolds.
While specific studies detailing the radical reactions of this compound are scarce in the reviewed literature, general principles of radical chemistry can be applied to predict its potential reactivity. The C-H bond of the malonate moiety is susceptible to hydrogen atom abstraction by radical initiators, which would generate a stabilized malonate radical. This radical could then participate in various transformations, such as addition to alkenes or alkynes. Studies on the radical-initiated addition of diethyl malonate to oct-1-ene provide a precedent for this type of reactivity. rsc.org
Furthermore, the fluorophenyl ring could potentially undergo radical aromatic substitution. However, the high strength of the C-F bond makes direct homolytic cleavage challenging. More plausible would be radical addition to the aromatic ring followed by subsequent rearomatization, or reactions involving photoredox catalysis to generate aryl radical intermediates. nih.gov
Detailed Mechanistic Elucidations via Kinetic and Spectroscopic Studies
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Kinetic and spectroscopic studies are powerful tools for probing reaction intermediates and transition states.
While specific kinetic and spectroscopic data for the reactions of this compound are not extensively available, studies on analogous systems provide a strong foundation for mechanistic understanding. For SNAr reactions, kinetic studies on similar substrates, such as the reaction of 1-fluoro-2,4-dinitrobenzene with the diethyl malonate anion, have allowed for the determination of rate constants for the individual steps of the addition-elimination mechanism. rsc.org These studies often employ techniques like stopped-flow spectrophotometry to observe the formation and decay of transient intermediates like the Meisenheimer complex.
Spectroscopic techniques such as NMR and UV-Vis are invaluable for the characterization of stable or observable intermediates. In the context of SNAr reactions, Meisenheimer complexes of related fluorinated aromatic compounds have been characterized spectroscopically, providing direct evidence for the proposed reaction mechanism. masterorganicchemistry.com For instance, the hydrolysis of Diethyl 2-(perfluorophenyl)malonate, a related compound, was investigated, and the stability of the starting material under various acidic and basic conditions was assessed, providing indirect information about its reactivity. nih.govbeilstein-journals.org
Future mechanistic investigations on this compound could involve:
Kinetic studies of its SNAr reactions with a range of nucleophiles to determine rate laws and activation parameters.
Spectroscopic observation (e.g., low-temperature NMR) of any potential intermediates in DoM reactions.
Computational modeling to supplement experimental data and provide insights into transition state geometries and reaction energy profiles.
Applications of Diethyl 2 4 Fluorophenyl Malonate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Fluorinated Carboxylic Acids and Esters
One of the most fundamental applications of diethyl 2-(4-fluorophenyl)malonate is its role as a precursor to 2-(4-fluorophenyl)malonic acid and its derivatives. The hydrolysis of the diester can be achieved under basic or acidic conditions, although the stability of the resulting malonic acid can be a challenge.
Under basic hydrolysis conditions, using reagents such as aqueous sodium hydroxide, followed by acidification, this compound can be converted to 2-(4-fluorophenyl)malonic acid. However, this diacid is prone to decarboxylation, especially upon heating, to yield 2-(4-fluorophenyl)acetic acid. beilstein-journals.orgnih.gov
Vigorous acidic hydrolysis, for instance, using a mixture of hydrobromic acid and acetic acid at reflux, often leads directly to the decarboxylated product, 2-(4-fluorophenyl)acetic acid, in good yields. fluoropharm.com This process involves the initial hydrolysis of the ester groups to the corresponding dicarboxylic acid, which then readily loses a molecule of carbon dioxide. The stability of the arylmalonic acid is influenced by the nature of the substituents on the aromatic ring. beilstein-journals.org
The general transformation can be summarized as follows:
Hydrolysis: this compound → 2-(4-fluorophenyl)malonic acid
Decarboxylation: 2-(4-fluorophenyl)malonic acid → 2-(4-fluorophenyl)acetic acid + CO₂
This reactivity makes this compound a convenient starting material for accessing 2-(4-fluorophenyl)acetic acid and its corresponding esters, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals. beilstein-journals.org
Building Block for Substituted Phenols and Phenylacetic Acid Derivatives
As established in the previous section, this compound is a reliable precursor for 2-(4-fluorophenyl)acetic acid and its derivatives. The synthesis of these phenylacetic acids is a significant application, as they are building blocks for various pharmaceuticals, including anti-inflammatory drugs and anesthetics. beilstein-journals.org The conversion is typically achieved through hydrolysis and decarboxylation of the malonate ester. fluoropharm.com
The synthesis of substituted phenols from this compound is less direct. However, the chemistry of malonate esters allows for various transformations that can lead to phenolic structures. For instance, the activated methylene (B1212753) group can be involved in cyclization reactions. While direct conversion to a phenol (B47542) is not a common application, its derivatives can be used to construct more complex systems that may incorporate a phenolic moiety.
The primary utility in this context remains the synthesis of phenylacetic acid derivatives, as highlighted in the table below.
| Starting Material | Reagents and Conditions | Product | Application of Product |
| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, reflux | 2-(Perfluorophenyl)acetic acid | Intermediate for fluorinated compounds |
| This compound | 1. NaOH(aq) 2. H⁺, heat | 2-(4-Fluorophenyl)acetic acid | Intermediate for pharmaceuticals |
Table 1: Synthesis of Phenylacetic Acid Derivatives from Diethyl Arylmalonates. beilstein-journals.org
Role in the Construction of Heterocyclic Systems
The reactivity of this compound makes it a valuable component in the synthesis of a variety of heterocyclic compounds. The presence of the two ester groups and the activated methylene allows for its participation in numerous cyclocondensation reactions.
Synthesis of Pyridines and Pyrimidines
Substituted malonates are classical reagents in the synthesis of pyrimidine (B1678525) derivatives. In the Biginelli reaction, a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones or thiones. wikipedia.orgscielo.br While ethyl acetoacetate (B1235776) is the typical dicarbonyl component, the use of this compound, in conjunction with an appropriate aldehyde and urea or thiourea, provides a pathway to pyrimidine derivatives bearing a 4-fluorophenyl group. This reaction is often catalyzed by a Brønsted or Lewis acid. wikipedia.org
The general scheme for the Biginelli reaction is as follows:
Aryl Aldehyde + Urea/Thiourea + β-Dicarbonyl Compound → Dihydropyrimidinone/thione
In a similar vein, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.org By analogy, derivatives of this compound could be employed to introduce the 4-fluorophenyl substituent into the pyridine ring system.
Furthermore, diethyl malonates can react with amidines in the presence of a base to form substituted pyrimidines, such as barbituric acids. nih.gov
Formation of Quinolones and Isoquinolones
Quinolones are an important class of compounds, many of which exhibit significant biological activity, including antibacterial properties. The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines. drugfuture.comwikipedia.org This reaction typically involves the condensation of an aniline (B41778) with a diethyl alkoxymethylenemalonate, followed by thermal cyclization. wikipedia.org A variation of this involves the reaction of an aniline with a diethyl acylmalonate.
For instance, the related compound, diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, is a key intermediate in the synthesis of the fluoroquinolone antibiotic danofloxacin. This highlights the utility of such substituted malonates in constructing the quinolone core. The synthesis proceeds through cyclization under basic conditions.
The general approach using a related malonate is depicted below:
Diethyl 2-(acyl)malonate + Arylamine → Quinolone derivative
Indole (B1671886) and Benzofuran (B130515) Annulation Strategies
The synthesis of indoles, a core structure in many natural products and pharmaceuticals, can be achieved through various methods. The Fischer indole synthesis is a classical method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com While this compound is not a direct substrate for the classical Fischer synthesis, it can be converted into a suitable keto-ester derivative which can then participate in the reaction with a hydrazine (B178648) to form an indole carrying both a 4-fluorophenyl group and an ester functionality at the 2- and 3-positions.
For the synthesis of benzofurans, dialkyl 2-halomalonates are known to be useful. They can react with salicylaldehydes via O-alkylation followed by subsequent cyclization reactions to form the benzofuran ring system. This suggests a potential, albeit multi-step, pathway where the 4-fluorophenyl group could be incorporated into a benzofuran structure using a derivative of this compound.
Utility in the Preparation of Fluoroaromatic Analogues of Bioactive Compounds
The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. beilstein-journals.orgbeilstein-journals.org this compound serves as an excellent starting material for incorporating the 4-fluorophenyl group into a wide range of biologically active compounds.
As mentioned previously, a closely related analogue is a key intermediate in the synthesis of fluoroquinolone antibiotics. Another example is the use of a substituted diethyl malonate in the synthesis of an intermediate for the antifungal agent posaconazole. google.com
The versatility of this compound allows for its use in the synthesis of various classes of compounds with potential biological activity. For example, it can be a precursor for:
Anti-inflammatory agents: Through its conversion to 2-(4-fluorophenyl)acetic acid derivatives. beilstein-journals.org
Anticonvulsants: Diethyl phenylmalonate is used in the synthesis of barbiturates like phenobarbital, suggesting a similar potential for its fluorinated analogue. wikipedia.org
Enzyme inhibitors: The 4-fluorophenyl group can be a key pharmacophore in various enzyme inhibitors.
The following table summarizes some bioactive compounds and intermediates synthesized from related malonate esters, illustrating the potential of this compound in this field.
| Malonate Derivative | Application/Bioactive Compound Synthesized |
| Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate | Intermediate for Danofloxacin (fluoroquinolone antibiotic) |
| Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate | Intermediate for Posaconazole (antifungal agent) google.com |
| Diethyl phenylmalonate | Precursor for Phenobarbital (barbiturate) wikipedia.org |
Table 2: Examples of Bioactive Compounds from Malonate Derivatives.
Incorporation into Pharmaceutical Scaffolds
The molecular framework of this compound is of significant interest in medicinal chemistry. The 4-fluorophenyl group is a common motif in many active pharmaceutical ingredients (APIs), as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The malonate portion of the molecule provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.
Table 1: Potential Pharmaceutical Precursor Applications
| Target Scaffold Class | Synthetic Transformation | Potential Therapeutic Area |
| Heterocyclic Compounds | Cyclocondensation Reactions | CNS disorders, Anti-infectives |
| Substituted Phenylacetic Acids | Hydrolysis and Decarboxylation | Anti-inflammatory |
| Complex Acyclic Chains | Alkylation Reactions | Various |
This table represents potential applications based on the chemical properties of this compound and common synthetic routes in medicinal chemistry. Specific examples are not publicly documented.
Application in Agrochemical Synthesis
Similar to its utility in pharmaceuticals, this compound serves as a potential starting material in the synthesis of new agrochemicals, such as herbicides, fungicides, and insecticides. The introduction of a fluorinated phenyl group can lead to enhanced efficacy and selectivity in the resulting active ingredients. The chemical reactivity of the malonate ester allows for the assembly of the varied structures required for potent agrochemical action.
Despite its availability and the clear potential for its use in creating novel crop protection agents, specific examples of commercial or late-stage developmental agrochemicals derived directly from this compound are not detailed in accessible scientific or patent literature. Its application is likely within the scope of industrial research and development, where it can be used to generate libraries of new compounds for screening and optimization. The general synthetic pathways would involve using the reactive methylene group of the malonate to build the core structures of new potential pesticides.
Table 2: Potential Agrochemical Precursor Applications
| Agrochemical Class | Synthetic Pathway | Potential Mode of Action |
| Fungicides | Formation of azole or pyrimidine rings | Sterol biosynthesis inhibition |
| Herbicides | Synthesis of substituted aryl carboxylates | Disruption of amino acid synthesis |
| Insecticides | Elaboration into complex ester derivatives | Nerve agent or growth regulator |
This table illustrates the potential synthetic utility of this compound in the agrochemical industry based on its chemical structure. Documented pathways to specific, named agrochemicals are not available in the public domain.
Advanced Analytical and Spectroscopic Characterization Methodologies for Diethyl 2 4 Fluorophenyl Malonate and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of Diethyl 2-(4-fluorophenyl)malonate, providing detailed information about the chemical environment of each atom.
¹H NMR Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various proton environments within the this compound molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the ester functionalities.
The aromatic region of the spectrum is anticipated to show two distinct signals corresponding to the protons on the 4-fluorophenyl ring. These protons, ortho and meta to the fluorine atom, will appear as a pair of doublets due to coupling with each other and with the fluorine atom. The methine proton of the malonate backbone is expected to resonate as a triplet, a result of coupling to the adjacent methylene (B1212753) protons of the two ethyl groups. The ethyl groups themselves will present as a quartet for the methylene (–CH₂–) protons, coupled to the methyl (–CH₃) protons, which will in turn appear as a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho to F) | 7.20 - 7.40 | Doublet of Doublets | JH-H ≈ 8.5 Hz, JH-F ≈ 5.5 Hz |
| Aromatic (meta to F) | 7.00 - 7.15 | Triplet (appears as doublet of doublets) | JH-H ≈ 8.5 Hz |
| Methine (CH) | 4.10 - 4.30 | Triplet | J ≈ 7.5 Hz |
| Methylene (OCH₂) | 4.20 - 4.40 | Quartet | J ≈ 7.1 Hz |
| Methyl (CH₃) | 1.20 - 1.40 | Triplet | J ≈ 7.1 Hz |
¹³C NMR for Carbon Skeleton Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a characteristic large C-F coupling constant.
The carbonyl carbons of the two equivalent ester groups are expected to appear as a single resonance in the downfield region of the spectrum. The aromatic ring will show four distinct signals due to the symmetry of the 4-fluorophenyl group. The methine carbon of the malonate, the methylene carbons, and the methyl carbons of the ethyl esters will each produce a single resonance.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| Carbonyl (C=O) | 167 - 169 | - |
| Aromatic (C-F) | 161 - 164 | ¹JC-F ≈ 245 Hz |
| Aromatic (C-CH) | 130 - 132 | ³JC-F ≈ 8 Hz |
| Aromatic (CH) | 115 - 117 | ²JC-F ≈ 21 Hz |
| Aromatic (ipso-C) | 130 - 133 | ⁴JC-F ≈ 3 Hz |
| Methine (CH) | 55 - 58 | - |
| Methylene (OCH₂) | 61 - 63 | - |
| Methyl (CH₃) | 13 - 15 | - |
¹⁹F NMR for Fluorine Resonance and Coupling
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's multiplicity will be a triplet of triplets due to coupling with the two ortho-protons and the two meta-protons on the aromatic ring, although it may appear as a multiplet. sfu.caresearchgate.net The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (C-F) | -110 to -120 | Multiplet |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between the ortho and meta aromatic protons, and between the methylene and methyl protons of the ethyl groups. A correlation between the methine proton and the methylene protons would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include the methine proton to the carbonyl carbons and the ipso-carbon of the aromatic ring, as well as correlations from the aromatic protons to adjacent aromatic carbons.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected exact mass can be calculated from its molecular formula, C₁₃H₁₅FO₄.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aryl-substituted diethyl malonates, a characteristic fragmentation is the loss of the diethyl malonate moiety. mdpi.compsu.edu Other expected fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃) or an ethoxycarbonyl radical (•COOCH₂CH₃).
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺• | C₁₃H₁₅FO₄⁺• | 254.0954 | Molecular Ion |
| [M - •OCH₂CH₃]⁺ | C₁₁H₁₀FO₃⁺ | 209.0614 | Loss of ethoxy radical |
| [M - •COOCH₂CH₃]⁺ | C₁₀H₁₀FO₂⁺ | 181.0665 | Loss of ethoxycarbonyl radical |
| [M - CH₂(COOEt)₂]⁺• | C₇H₆F⁺• | 109.0453 | Loss of diethyl malonate |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound by providing detailed information about its fragmentation pathways. In a typical electron impact mass spectrum, aryl derivatives of diethyl malonate are known to exhibit an intense molecular ion peak, which is indicative of the relative stability of the parent molecule under the ionization conditions used. mdpi.compsu.edu
A primary and highly characteristic fragmentation pattern observed for 2-substituted diethyl malonate derivatives is the loss of the diethyl malonate moiety, which corresponds to a neutral loss of 159 atomic mass units (amu). For this compound, this cleavage results in a prominent fragment ion. Specifically, the fluorophenyl derivative shows a significant fragmentation that leads to an m/z of 203, which is often the base peak in the spectrum. mdpi.com This fundamental "malonate-cleavage" is a key diagnostic tool for the identification of this class of compounds. psu.edu
Further fragmentation can provide additional structural information. For instance, the malonate fragment itself can undergo subsequent losses, such as the cleavage of an ethyl group (a loss of 29 amu) or an ethoxy group (a loss of 45 amu), leading to fragments at m/z 85. mdpi.com The study of these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from its isomers and related substances.
Table 1: Key MS/MS Fragmentation Data for this compound and Related Derivatives
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (amu) | Putative Fragment Identity | Reference |
| 254 | 203 | 51 | [M - C₂H₅O•]+ | mdpi.com |
| 254 | 159 | 95 | [M - C₆H₄F]+ | mdpi.com |
| 159 | 85 | 74 | [C₄H₅O₃]+ | mdpi.com |
This table is generated based on typical fragmentation patterns for this class of compounds and may be subject to variations based on experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are indispensable, complementary techniques for the identification of functional groups and for the vibrational analysis of this compound.
The IR spectrum of diethyl malonate derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups. These typically appear in the region of 1730-1750 cm⁻¹. In some instances, a splitting of the carbonyl band is observed, which can be attributed to the symmetric and antisymmetric coupling of the two C=O stretching vibrations or to resonance coupling with an overtone. cdnsciencepub.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong band in the 1100-1250 cm⁻¹ region.
Raman spectroscopy provides further insights into the molecular vibrations. While the carbonyl stretch is also visible in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone often produce strong signals in the Raman spectrum, providing a more detailed fingerprint of the molecular structure. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra and assist in the assignment of the observed IR and Raman bands. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (aliphatic) | 2980-2850 | 2980-2850 | Stretching |
| C=O (ester) | 1750-1730 | 1750-1730 | Stretching |
| C=C (aromatic) | 1600-1400 | 1600-1400 | Stretching |
| C-O (ester) | 1300-1150 | 1300-1150 | Stretching |
| C-F | 1250-1100 | 1250-1100 | Stretching |
This table represents typical frequency ranges for the functional groups present in the molecule.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be readily available, the analysis of its derivatives provides invaluable information about bond lengths, bond angles, and intermolecular interactions.
For example, the crystal structure of a derivative, diethyl 6,12-bis(4-fluorophenyl)-2,10-dimethoxy-3,9-diphenyl-3,9-diazatetracyclo[6.4.0.0²,⁷.0⁴,¹¹]dodecane-1,5-dicarboxylate, has been reported. researchgate.net This complex molecule incorporates the 4-fluorophenyl group. Such studies reveal the conformation of the fluorophenyl ring and its spatial relationship to the rest of the molecule. The crystallographic data for this derivative, including unit cell dimensions and space group, provide a solid foundation for computational modeling and for understanding the steric and electronic effects of the 4-fluorophenyl substituent.
Table 3: Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Compound Name | diethyl 6,12-bis(4-fluorophenyl)-2,10-dimethoxy-3,9-diphenyl-3,9-diazatetracyclo[6.4.0.0²,⁷.0⁴,¹¹]dodecane-1,5-dicarboxylate |
| Chemical Formula | C₄₂H₄₂F₂N₂O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1234(3) |
| b (Å) | 20.1234(4) |
| c (Å) | 12.4567(2) |
| β (°) | 98.123(1) |
| Volume (ų) | 3750.1(1) |
| Z | 4 |
Data extracted from a study on a derivative containing the 4-fluorophenyl moiety. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass-to-charge ratio information for the eluted components, allowing for their identification.
For the analysis of diethyl arylmalonates, a non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column, is often suitable. nih.gov The temperature program is optimized to ensure good separation from any impurities or byproducts. The resulting mass spectrum for this compound will exhibit the characteristic fragmentation patterns discussed in the MS/MS section, allowing for unambiguous identification. The retention time of the compound is also a key parameter for its identification.
Table 4: Typical GC-MS Parameters for the Analysis of Diethyl Arylmalonates
| Parameter | Value/Condition |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| MS Transfer Line Temp | 280 °C |
These are general parameters and may require optimization for specific instruments and applications.
High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment and preparative isolation of this compound. Reversed-phase HPLC is the most common mode used for this class of compounds.
A typical HPLC method would utilize a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.orgnacalai.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from both more polar and less polar impurities. Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light. The purity of the compound can be determined by the relative area of its peak in the chromatogram. For preparative applications, the method can be scaled up to isolate larger quantities of the purified compound.
Table 5: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Value/Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This is an example method and should be optimized for specific analytical needs.
Computational Chemistry and Theoretical Studies on Diethyl 2 4 Fluorophenyl Malonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and potential reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformational preferences. For Diethyl 2-(4-fluorophenyl)malonate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to perform a potential energy surface scan. ajchem-a.com This involves systematically rotating the bonds connecting the 4-fluorophenyl group and the two ethyl ester groups to identify the lowest energy (most stable) conformers. The key dihedral angles—describing the rotation of the phenyl ring relative to the malonate backbone and the orientation of the ethyl groups—would be optimized to locate energy minima.
Table 1: Hypothetical DFT-Calculated Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 90° | 0.00 |
| 2 | 0° | +2.5 |
| 3 | 180° | +3.1 |
| 4 | 45° | +1.2 |
This table is illustrative and represents the type of data generated from DFT conformational analysis. The values are hypothetical.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govslideshare.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability, whereas a small gap indicates higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring. The LUMO is anticipated to be centered on the electron-deficient carbonyl carbons of the diethyl ester groups. This distribution would suggest that the molecule is susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl centers. bhu.ac.in
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.8 | Nucleophilicity (electron-donating ability) |
| LUMO Energy | -1.5 | Electrophilicity (electron-accepting ability) |
| HOMO-LUMO Gap | 5.3 | High kinetic stability, low reactivity |
This table contains hypothetical values based on typical results for similar aromatic esters from DFT calculations. ajchem-a.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of chemical reaction pathways. By calculating the energy of the system as reactants are converted into products, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester groups. nih.govbeilstein-journals.org Theoretical modeling could investigate this process under both acidic and basic conditions. Such studies would elucidate the step-by-step mechanism, identify any intermediate structures, and calculate the activation energies for each step. This analysis could predict whether the reaction proceeds smoothly or if it is hindered by high energy barriers, and could also shed light on the propensity for subsequent reactions like decarboxylation, a common reaction for malonic acid derivatives. beilstein-journals.org
Quantitative Structure-Reactivity Relationships (QSAR) in Related Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their observed biological activity or chemical reactivity. While a QSAR study requires data on multiple related molecules, the principles can be discussed in the context of this compound as a member of a larger class of compounds.
A hypothetical QSAR study could involve synthesizing a library of 2-aryl-diethylmalonates with different substituents on the phenyl ring. By measuring a specific property, such as inhibitory activity against an enzyme, a model could be built. acs.org This model would use computationally derived descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, or hydrophobicity) to predict the activity of new, unsynthesized analogues. Such an approach is instrumental in rational drug design and materials science.
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations would be invaluable for understanding how its conformation and dynamics are influenced by its environment, particularly in different solvents. These simulations can reveal how solvent molecules arrange around the solute, the stability of intramolecular hydrogen bonds (if any), and the flexibility of the ethyl and phenyl groups. This dynamic picture is crucial as the average conformation and accessibility of reactive sites in solution can differ significantly from the gas-phase minimum energy structure predicted by DFT.
Prediction of Spectroscopic Parameters from First Principles
Computational methods, especially DFT, are widely used to predict various spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, by calculating nuclear magnetic shielding constants, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts.
These predictions serve two main purposes: they aid in the interpretation of experimental spectra and they help to confirm that the synthesized compound matches the expected structure. For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C=O stretch of the esters, the C-F stretch of the fluorophenyl group, and the C-O ester stretches.
Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C=O Stretch (Ester) | 1745 | 1735-1750 |
| C-F Stretch (Aromatic) | 1230 | 1210-1250 |
| C-O Stretch (Ester) | 1180 | 1150-1210 |
| Aromatic C=C Stretch | 1605 | 1590-1610 |
This table is illustrative. Calculated values are often scaled to better match experimental data.
Emerging Research Directions and Future Prospects for Diethyl 2 4 Fluorophenyl Malonate
Development of Novel Catalytic Transformations Utilizing Diethyl 2-(4-fluorophenyl)malonate
The reactivity of the active methylene (B1212753) group in this compound makes it an ideal substrate for a range of novel catalytic transformations. Research is increasingly focused on developing stereoselective and efficient methods to create complex chiral molecules from such precursors.
One promising area is the use of organocatalysis for asymmetric synthesis. For instance, tertiary amino-thiourea catalysts have been successfully employed in the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides. nih.gov This methodology, when applied to substrates like this compound, could yield chiral alkanesulfonyl fluorides with high enantioselectivity. nih.gov Such reactions are often enhanced under high-pressure conditions, achieving yields of up to 96% and enantiomeric excesses of up to 92%. nih.gov
Another significant direction is the development of metal-catalyzed reactions. Silver-catalyzed decarboxylative fluorination of malonic acid derivatives presents an innovative route to either gem-difluoroalkanes or α-fluorocarboxylic acids. acs.org The chemoselectivity of this reaction can be tuned by the choice of base and solvent, offering a versatile tool for creating diverse fluorinated compounds from malonate precursors. acs.org The application of this method to this compound could provide a direct pathway to valuable fluorinated building blocks.
The following table summarizes representative catalytic transformations applicable to malonate derivatives, highlighting the potential for this compound.
| Catalytic System | Reaction Type | Potential Product from this compound | Key Advantages |
| Tertiary Amino-Thiourea | Enantioselective Michael Addition | Chiral 3-(4-fluorophenyl)-3-sulfonyl fluoride (B91410) propanoates | High enantioselectivity (up to 92% ee) |
| Silver (Ag) Catalyst | Decarboxylative Fluorination | α,α-difluoro-(4-fluorophenyl)acetate or α-fluoro-(4-fluorophenyl)acetic acid | Tunable chemoselectivity, use of readily available starting materials |
| Palladium (Pd) with DtBPF ligand | α-Arylation of Ketones/Malonates | Complex diaryl-substituted malonates | Fast reaction rates, tolerates base-sensitive functional groups |
DtBPF: 1,1'-bis(di-tert-butylphosphino)ferrocene
Integration into Flow Chemistry and Continuous Processing Methodologies
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve unstable intermediates. The synthesis and derivatization of this compound are well-suited for integration into flow chemistry platforms.
Continuous flow reactors can enhance the efficiency and safety of generating unstable intermediates like aryldiazonium salts, which can then be reacted with malonate derivatives. acs.org This approach enables the scalable synthesis of arylacetaldehydes and related structures. acs.org Furthermore, electrochemical arylations, which can be challenging to reproduce and scale up in batch, have been successfully performed in flow reactors. vapourtec.com A flow cell can improve yields and selectivity in C-N and C-O arylation reactions, allowing for the automated synthesis of large compound libraries. vapourtec.com
High-temperature and high-pressure reactions, often required for transformations like thermal Boc deprotection or certain nucleophilic aromatic substitutions, can be safely and efficiently conducted in dedicated flow reactors. thalesnano.com This technology allows for rapid heating and cooling, precise temperature control up to 450 °C, and pressures up to 200 bar, expanding the accessible reaction space for derivatizing this compound. thalesnano.com
The table below outlines potential flow chemistry applications for the synthesis and transformation of this compound.
| Flow Chemistry Technique | Application | Advantages for this compound |
| Continuous-Flow Diazotization | Meerwein Arylation | Safe and efficient generation of unstable aryldiazonium salts for reaction with the malonate. acs.org |
| Electrochemical Flow Reactor | C-N and C-O Arylation | Improved yields and selectivity, reproducible and scalable synthesis of derivatives. vapourtec.com |
| High-Temperature/Pressure Flow Reactor | Thermal Deprotection, SNAr | Access to a wider range of reaction conditions, enhanced safety for high-energy reactions. thalesnano.com |
Exploration of this compound in Materials Science
The unique properties conferred by the fluorine atom, such as increased thermal stability and hydrophobicity, make this compound an attractive monomer or precursor for advanced materials. Its derivatives are being explored in the development of novel polymers and functional coatings.
A significant area of research is the synthesis of polymers with tailored properties. For instance, methylidene malonates, which can be derived from their parent diethyl malonates, can be chemically grafted onto commodity polymeric substrates like poly(ethylene-co-acrylic acid). rsc.org This process, which can be initiated from the substrate, allows for the creation of polymer coatings that can improve interfacial properties and durability. rsc.org The presence of the 4-fluorophenyl group in such a polymer could impart desirable characteristics like low surface energy and chemical resistance.
The incorporation of fluorinated moieties into polymers is a well-established strategy for modifying material properties. beilstein-journals.org The use of this compound as a building block can lead to fluorinated polymers with potential applications in areas ranging from high-performance coatings to specialized optical materials. Research into the anionic polymerization of monomers derived from this compound is a promising avenue for creating new materials with controlled architectures. rsc.org
Potential for Derivatization in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where derivatives of this compound can play a significant role. The 4-fluorophenyl group can participate in specific non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of molecules into well-defined, functional architectures.
The design of small organic molecules that can self-assemble into larger structures is a key aspect of supramolecular chemistry. nih.gov The driving forces for such assembly can include hydrophobic effects, hydrogen bonding, and metal coordination. nih.gov Derivatives of this compound can be designed to incorporate functional groups that promote these interactions, leading to the formation of complex supramolecular structures like hydrogels or liquid crystals. The fluorine atom can also participate in halogen bonding, providing an additional tool for directing self-assembly.
Advanced strategies in this field include the use of DNA origami to program the assembly of nanoparticles into complex magnetic architectures. nih.gov While this is a highly specialized example, it underscores the principle of using molecular recognition to build higher-order structures. Simpler derivatives of this compound could be designed to self-assemble into nanostructures with applications in areas such as drug delivery or catalysis.
Unexplored Biological Activity of Advanced Derivatives from this compound
While this compound itself is primarily a synthetic intermediate, its derivatives hold significant potential for biological activity. The incorporation of a fluorinated phenyl ring is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.
Research into compounds with similar structures has revealed a range of biological activities. For example, Diethyl (((3-chloro-4-fluorophenyl)amino)methylene)malonate and its analogs have been investigated for their potential anticancer, antibacterial, and antifungal properties. ontosight.ai This suggests that other derivatives of this compound, with different functional groups attached to the malonate core, could exhibit similar or novel biological effects.
Furthermore, studies on other classes of malonate derivatives have shown promising results. Novel chalcone (B49325) malonate derivatives have demonstrated excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and significant curative activity against the tobacco mosaic virus. ontosight.ai The design and synthesis of novel halogenated compounds, including those with fluorinated groups, have also led to the discovery of potent acaricides and aphicides for agricultural use. plos.org
The table below indicates potential therapeutic and agrochemical areas for advanced derivatives of this compound based on the activities of related compounds.
| Derivative Class | Observed Biological Activity in Related Compounds | Potential Application Area | Reference Compound Class |
| Aminomethylene Malonates | Anticancer, Antibacterial, Antifungal | Pharmaceuticals | Diethyl (((3-chloro-4-fluorophenyl)amino)methylene)malonate ontosight.ai |
| Chalcone Malonates | Antibacterial (plant pathogens), Antiviral (plant viruses) | Agrochemicals | Chalcone malonate derivatives ontosight.ai |
| Halogenated Sulfites | Acaricidal, Aphicidal | Agrochemicals | Halogenated sulfite (B76179) esters plos.org |
| Pyridinone Derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition | Pharmaceuticals | Amine-type cyclopentanepyridinones acs.org |
Future research will likely involve the synthesis of libraries of compounds derived from this compound and screening them for a wide range of biological activities, from antimicrobial and anticancer effects to applications in crop protection.
Challenges and Opportunities in the Scalable Synthesis of Complex Molecules via this compound Intermediates
The utility of this compound as a building block is ultimately dependent on the ability to synthesize its derivatives on a practical scale. While the malonic ester synthesis is a classic and powerful tool for forming carbon-carbon bonds, its application on an industrial scale presents both challenges and opportunities. wikipedia.org
However, these challenges also create opportunities for process optimization and the development of more efficient synthetic routes. For instance, the use of alternative ester groups, such as di-tert-butyl or dibenzyl malonates, could allow for deprotection under milder conditions, potentially avoiding side reactions and simplifying purification, although the cost of these starting materials can be a consideration. beilstein-journals.orgnih.gov The development of highly selective catalysts that favor mono-alkylation over dialkylation is another key area of research.
Furthermore, the synthesis of related compounds, such as diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, has been detailed in patents, providing established routes that can be adapted. google.com These methods often involve multi-step sequences that require careful control of reaction conditions to achieve good yields. The opportunity lies in refining these existing methods, perhaps by incorporating flow chemistry or developing more robust catalytic systems, to create more efficient and scalable processes for producing complex molecules from this compound.
Q & A
Q. What are the primary synthetic routes to prepare diethyl 2-(4-fluorophenyl)malonate, and how do reaction conditions influence yield and enantioselectivity?
this compound is typically synthesized via nucleophilic substitution or Michael addition. For example, sodium diethyl malonate reacts with 4-fluoroiodobenzene under copper(I)-catalyzed arylation conditions (Cs₂CO₃, CuI, 2-phenylphenol), yielding the product in 65–85% efficiency . Enantioselective approaches, such as L-proline-catalyzed asymmetric Michael addition, optimize conditions (e.g., pyridine solvent, 35°C, 48 h) to achieve 79% enantiomeric excess . Key variables include solvent polarity, temperature, and stoichiometric ratios of reactants.
Q. How can this compound be characterized structurally, and what analytical techniques are critical for validation?
Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR of this compound shows distinct signals: δ 1.3 ppm (ethyl CH₃), 4.2 ppm (ethyl CH₂), and aromatic protons at 7.2–7.4 ppm. HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 295.1). Infrared spectroscopy (IR) identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
Q. What role does this compound play in constructing complex organic molecules?
This compound serves as a versatile intermediate in Claisen condensation and alkylation reactions. Its enolate reacts with electrophiles (e.g., alkyl halides) to form α-substituted malonates, enabling access to fluorinated β-ketoesters or heterocycles like quinolones . For example, condensation with 2,4-difluoroaniline yields intermediates for anti-inflammatory agents .
Advanced Research Questions
Q. Why does hydrolysis of this compound under basic/acidic conditions lead to decarboxylation instead of the desired malonic acid?
Hydrolysis attempts often yield 2-(4-fluorophenyl)acetic acid due to thermal decarboxylation. Under basic conditions (e.g., 10% KOH/Et₂O), the ester resists saponification, while acidic conditions (HBr/AcOH) promote cleavage of the malonate ester, followed by rapid CO₂ loss. The electron-withdrawing fluorine stabilizes the intermediate carboxylate, accelerating decarboxylation. This contrasts with non-fluorinated analogs, which hydrolyze cleanly .
Q. How can researchers mitigate competing side reactions (e.g., nucleophilic aromatic substitution) during functionalization of this compound?
Fluorine’s electronegativity activates the aromatic ring toward substitution. To suppress this, use mild bases (e.g., Cs₂CO₃ instead of NaH) and polar aprotic solvents (DMF) at lower temperatures (<60°C). For example, copper-catalyzed coupling avoids aryl-F displacement by stabilizing the transition state . Monitoring via TLC or in-situ IR helps detect byproducts early.
Q. What strategies optimize enantioselective decarboxylative protonation of this compound derivatives?
Enzymatic methods (e.g., arylmalonate decarboxylase) achieve >90% enantiomeric excess by exploiting substrate-specific binding pockets. Structural modifications (e.g., steric bulk at the α-position) improve enzyme-substrate compatibility. Kinetic studies show six-membered transition states are favored over four-membered rings .
Data Contradiction Analysis
Q. Conflicting reports exist on the stability of this compound under basic conditions. How can these discrepancies be resolved?
Early studies claimed successful hydrolysis with NaOH/EtOH , but later work found decarboxylation dominance. Contradictions arise from reaction heterogeneity: biphasic systems (H₂O/Et₂O) reduce ester-alkali contact, while homogeneous conditions (H₂O/EtOH) enhance decomposition. Reproducing experiments with rigorous pH control (pH 8–10) and inert atmospheres (N₂) minimizes oxidative side reactions .
Safety and Handling
Q. What laboratory safety protocols are critical when handling this compound?
This compound is a mild eye irritant (OECD 405: reversible corneal opacity in rabbits) . Use PPE (gloves, goggles) and work in fume hoods. Avoid prolonged skin contact; wash with soap/water immediately. Store under nitrogen at 4°C to prevent ester hydrolysis.
Methodological Tables
Table 1. Hydrolysis Optimization for this compound
| Condition | Base/Acid | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Basic (10% KOH) | KOH | Et₂O/H₂O | 35°C | No reaction |
| Acidic (HBr/AcOH) | HBr (48%) | AcOH | 100°C | 63% 2-(4-FP)acetic acid |
| Enzymatic (Lipase) | Phosphate buffer | Water | 37°C | Partial hydrolysis (≤20%) |
Table 2. Synthetic Yields for Fluorinated Malonate Derivatives
| Derivative | Method | Yield (%) | Enantiomeric Excess |
|---|---|---|---|
| Diethyl 2-(2-cyanoethyl) | L-Proline catalysis | 74 | 79 |
| Diethyl 2-(cyclopropyl) | CuI/2-phenylphenol | 85 | N/A |
| Ethyl quinoline carboxylate | Thermal cyclization | 99 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
